Pakistanine

Beschreibung

Overview of Isoquinoline (B145761) Alkaloids in Natural Product Chemistry

Isoquinoline alkaloids are a large and structurally diverse family of natural products, with over 2,500 known compounds. nih.gov They are characterized by the presence of an isoquinoline nucleus, a bicyclic aromatic scaffold containing a benzene (B151609) ring fused to a pyridine (B92270) ring. These alkaloids are predominantly found in higher plants, particularly within families such as the Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), and Ranunculaceae (buttercup family). nih.gov

Biosynthetically, the vast majority of isoquinoline alkaloids are derived from the amino acid tyrosine. Through a series of enzymatic reactions, tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which then condense to form the central benzylisoquinoline scaffold. This core structure serves as a precursor for a wide array of subclasses, including the morphinans (e.g., morphine), protoberberines (e.g., berberine), and aporphines. The diverse pharmacological activities of isoquinoline alkaloids, ranging from analgesic to antimicrobial and anticancer effects, have established them as a cornerstone of natural product chemistry and drug discovery. udel.edu

Significance of Dimeric Alkaloids in Chemical Research

Dimeric alkaloids are complex natural products formed by the coupling of two monomeric alkaloid units. This dimerization can occur between identical or different monomers, leading to a vast potential for structural diversity. researchgate.net The significance of these dimeric structures in chemical research is multifaceted. From a biological perspective, dimerization can lead to novel or enhanced pharmacological activities not observed in the corresponding monomers. pdx.edu For instance, the dimeric Vinca alkaloids, vinblastine (B1199706) and vincristine, are potent anticancer agents, formed by the coupling of catharanthine (B190766) and vindoline. researchgate.netwisc.edu

In addition to their biological properties, dimeric alkaloids present formidable challenges and opportunities in synthetic chemistry. Their complex, often symmetrical or dissymmetrical, three-dimensional structures make them attractive targets for total synthesis. Furthermore, some synthetic dimeric alkaloids, particularly those derived from Cinchona alkaloids, have found significant applications as catalysts in asymmetric synthesis, facilitating the production of chiral molecules with high enantiomeric purity. pdx.edu The study of how these dimers are formed in nature also provides valuable insights into biosynthetic pathways and the enzymatic machinery involved in phenolic oxidative coupling and other key bond-forming reactions.

Classification and Structural Diversity of Dimeric Isoquinoline Alkaloids

Dimeric isoquinoline alkaloids are classified based on the nature of the monomeric units and the type of linkage connecting them. The structural diversity within this subclass is immense, arising from several factors:

Type of Monomeric Units: Dimers can be formed from two identical benzylisoquinoline units (bisbenzylisoquinolines), or from different types of isoquinoline monomers, such as the coupling of an aporphine (B1220529) with a benzylisoquinoline.

Linkage Type: The monomers can be linked through ether bridges (C-O-C), direct carbon-carbon bonds (C-C), or a combination of both. The number and position of these linkages also contribute to the structural variety.

Stereochemistry: The presence of multiple stereocenters and, in some cases, axial chirality due to restricted rotation around the biaryl linkage, adds another layer of complexity.

Prominent examples of dimeric isoquinoline alkaloids include tubocurarine, a bisbenzylisoquinoline known for its muscle-relaxant properties, and berbamine, which also belongs to the bisbenzylisoquinoline class. A particularly interesting and less common structural type is the aporphine-benzylisoquinoline dimer, of which Pakistanine is a key example.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

36506-69-1 |

|---|---|

Molekularformel |

C37H40N2O6 |

Molekulargewicht |

608.7 g/mol |

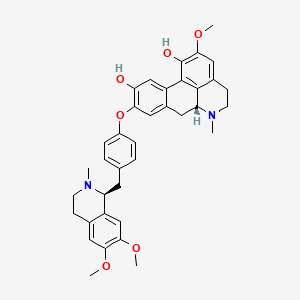

IUPAC-Name |

(6aR)-9-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol |

InChI |

InChI=1S/C37H40N2O6/c1-38-12-10-22-16-32(42-3)33(43-4)20-26(22)28(38)14-21-6-8-25(9-7-21)45-31-18-24-15-29-35-23(11-13-39(29)2)17-34(44-5)37(41)36(35)27(24)19-30(31)40/h6-9,16-20,28-29,40-41H,10-15H2,1-5H3/t28-,29+/m0/s1 |

InChI-Schlüssel |

PJBCPYBIOOFQBE-URLMMPGGSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |

Isomerische SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C43)O)OC5=CC=C(C=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |

Kanonische SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |

Andere CAS-Nummern |

36506-69-1 |

Synonyme |

pakistanine |

Herkunft des Produkts |

United States |

Ii. Discovery and Initial Characterization of Pakistanine

Historical Context of the Isolation of Pakistanine

The isolation and characterization of this compound are rooted in the extensive research into the alkaloid content of plants belonging to the Berberis genus. This line of inquiry gained momentum as scientists sought to identify novel bioactive compounds from natural sources. The discovery of this compound and its related alkaloid, Pakistanamine, represents a significant contribution to the understanding of dimeric isoquinoline (B145761) alkaloids. These compounds were first reported in the scientific literature by Shamma and his research group in the early 1970s researchgate.netmdpi.com. Their work, published in prominent chemical journals such as the Journal of the American Chemical Society, detailed the structural elucidation and chemical properties of these newly identified natural products mdpi.com. The initial research focused on classifying this compound and Pakistanamine within the broader family of isoquinoline alkaloids, recognizing their unique dimeric structure and aporphine-benzylisoquinoline framework researchgate.netpageplace.de.

Natural Source of this compound: Berberis baluchistanica

This compound, along with its counterpart Pakistanamine, was first isolated from the plant species Berberis baluchistanica Ahrendt researchgate.netwikipedia.org. This plant is a member of the Berberidaceae family and is native to western Pakistan wikipedia.org. Specifically, Berberis baluchistanica is an endemic species found in the Baluchistan province, with notable distribution in areas such as Kalat, Hanna Urak, Harboi, Quetta, and Ziarat tandfonline.comnih.gov. Locally, it is known by various names, including "Zralga" in Pashto and "Zarchin" or "Zarch" in Brahui tandfonline.comnih.gov. The plant's roots, in particular, have been traditionally utilized for their medicinal properties, including the treatment of internal injuries and coughs tandfonline.comnih.govcolab.ws. The identification of Berberis baluchistanica as the source of these novel alkaloids underscored the rich phytochemical diversity present in Pakistani flora.

Original Elucidation of this compound and Pakistanamine as Novel Dimeric Isoquinoline Alkaloids

The initial scientific investigations into the alkaloid constituents of Berberis baluchistanica led to the groundbreaking identification of this compound and Pakistanamine researchgate.netmdpi.com. These compounds were characterized as novel dimeric isoquinoline alkaloids, a structural class known for its diverse biological activities researchgate.netpageplace.de.

This compound was elucidated as a new type of dimeric aporphine-benzylisoquinoline alkaloid researchgate.netpageplace.de. This classification highlights its complex molecular architecture, formed by the linkage of two distinct isoquinoline alkaloid units. Pakistanamine, on the other hand, was identified as the first known proaporphine-benzylisoquinoline dimer researchgate.net. The structural determination of these compounds relied on advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and Mass Spectrometry (MS) researchgate.netpageplace.de. These methods allowed researchers to precisely map the atoms and bonds within the molecules, confirming their dimeric nature and specific structural features, thereby establishing them as significant additions to the known repertoire of isoquinoline alkaloids researchgate.netmdpi.compageplace.de.

Iii. Structural Features and Stereochemistry of Pakistanine

Detailed Chemical Structure of Pakistanine

While specific detailed structural elucidation and molecular formula for this compound itself are not as readily available as for its related compound Pakistanamine, it is classified as a dimeric aporphine (B1220529) benzylisoquinoline nih.govscispace.com. This classification indicates that this compound is composed of two distinct alkaloid units: an aporphine moiety and a benzylisoquinoline moiety, linked together. The precise nature of this linkage, whether it is an ether bond or a carbon-carbon bond, and the exact positions of attachment are key to its structural definition. Research into related dimeric aporphine-benzylisoquinoline alkaloids suggests that these linkages can occur at various positions, such as between C8, C9, or C11 of the aporphine unit and different positions on the benzylisoquinoline unit researcherslinks.comuomustansiriyah.edu.iqmdpi.com. The presence of methoxy (B1213986) groups is common in such alkaloids, as indicated by the synthesis of methylated derivatives like 1,10-di-O-methylthis compound from this compound nih.govscispace.com.

Iv. Synthetic Methodologies for Pakistanine and Its Analogs

Biogenetic-Type Reactions in Isoquinoline (B145761) Alkaloid Synthesis

The biosynthesis of isoquinoline alkaloids, including the aporphine (B1220529) subclass to which Pakistanine belongs, typically involves the oxidative coupling of benzylisoquinoline precursors. Biogenetic-type synthetic strategies aim to mimic these natural processes.

The fundamental pathway to many isoquinoline alkaloids begins with amino acids like tyrosine or L-DOPA, which are converted into dopamine (B1211576). Dopamine then condenses with an aldehyde (often derived from phenylacetaldehyde) to form a benzylisoquinoline skeleton researchgate.netwikipedia.org. Specifically, the formation of aporphine alkaloids is understood to proceed via the intramolecular oxidative coupling of norbelladine (B1215549) or its derivatives researchgate.netwikipedia.org. This coupling, often catalyzed by enzymes like cytochrome P450s (e.g., CYP80 enzymes), leads to the formation of the characteristic aporphine ring system through C-C or C-O phenol (B47542) coupling nih.govnih.gov. Synthetic approaches often employ similar oxidative coupling reactions or related cyclization strategies to construct the core isoquinoline and aporphine frameworks capes.gov.brjst.go.jp.

Acid-Catalyzed Rearrangement in the Synthesis of this compound-Type Dimers

A key transformation in the synthesis of this compound-type dimers involves the acid-catalyzed rearrangement of related proaporphine–benzylisoquinoline dimers, known as pakistanamine-type dimers mdpi.comresearchgate.netresearchgate.net. These naturally occurring dimers possess an ether linkage connecting the proaporphine and benzylisoquinoline moieties.

The conversion of pakistanamine-type dimers into this compound-type dimers is a well-established synthetic route. This transformation is typically achieved by treating the pakistanamine-type precursors with dilute hydrochloric acid under heating. This acidic environment facilitates a rearrangement process that leads to the formation of the this compound skeleton. The precise mechanisms often involve protonation, followed by bond cleavage and reformation, ultimately yielding the desired dimeric aporphine structure with an aryloxy linkage at specific positions (e.g., C9 of the proaporphine unit and C12' of the benzylisoquinoline unit) mdpi.comresearchgate.netresearchgate.net.

Table 1: Acid-Catalyzed Rearrangement for this compound-Type Dimer Synthesis

| Precursor Type | Reaction Type | Reagents/Conditions | Product Type | Reported Yield | References |

| Pakistanamine-type dimers (e.g., 129, 47, 130–133) | Acid-catalyzed rearrangement | Dilute HCl, heating | This compound-type dimers (e.g., 101–106) | Not reported | mdpi.comresearchgate.netresearchgate.net |

Directed Synthesis of Specific this compound Derivatives

Beyond the general rearrangement, specific derivatives of this compound can be synthesized through targeted chemical modifications. Methylation is a common strategy to introduce functional groups and alter the properties of natural products.

The synthesis of (+)-1,10-Dimethylthis compound (107) exemplifies a directed synthesis approach. This specific derivative is prepared by methylating precursor this compound-type dimers, such as compounds 101, 102, or 104. The methylation is typically carried out using ethereal diazomethane (B1218177) solutions. This reaction has been reported to proceed in good yields, generally ranging from 76% to 78% mdpi.comresearchgate.netresearchgate.net.

Table 2: Methylation for (+)-1,10-Dimethylthis compound Synthesis

| Precursor Type | Reaction Type | Reagents/Conditions | Product | Reported Yield | References |

| This compound-type dimers (101, 102, or 104) | Methylation | Ethereal diazomethane solution | (+)-1,10-Dimethylthis compound (107) | 76–78% | mdpi.comresearchgate.netresearchgate.net |

Challenges and Advancements in this compound Synthesis

Advancements in synthetic chemistry, including the development of new catalytic methods, milder reaction conditions, and more efficient stereoselective transformations, are continuously being explored to address these challenges. Furthermore, the exploration of biocatalysis and synthetic biology offers promising avenues for more sustainable and efficient production of these complex alkaloids numberanalytics.com. Optimizing yields for key transformations, such as the acid-catalyzed rearrangement, remains an area for potential improvement.

V. Advanced Spectroscopic Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including Pakistanine. Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, the carbon-hydrogen framework and the connectivity of atoms can be meticulously mapped out.

For this compound, ¹H NMR spectroscopy provides crucial information about the chemical environment of each proton. The chemical shifts (δ) indicate the type of proton (aromatic, methoxy (B1213986), etc.), while the coupling constants (J) reveal the spatial relationship between neighboring protons. In the case of this compound, the ¹H NMR spectrum shows characteristic signals for its aromatic protons and methoxy groups.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and its bonding environment.

To establish the connectivity between protons and carbons, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates protons to the carbons they are directly attached to, while HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). These correlations are instrumental in assembling the fragments of the molecule into a complete structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data presented here is illustrative for a protoberberine alkaloid of this type and may not represent experimentally verified data for a compound specifically named this compound, for which public data is not available.)

| Position | δC (ppm) | δH (ppm, J in Hz) | HMBC Correlations (H to C) |

| 1 | 108.5 | 6.75 (s) | C-2, C-13, C-13b |

| 2 | 148.0 | 3.85 (s, -OCH₃) | C-2, C-3 |

| 3 | 150.5 | 3.90 (s, -OCH₃) | C-3, C-4 |

| 4 | 105.8 | 6.60 (s) | C-3, C-4a, C-5 |

| 4a | 128.9 | - | - |

| 5 | 29.2 | 2.70 (t, 6.0) | C-4a, C-6, C-13b |

| 6 | 51.5 | 4.20 (t, 6.0) | C-5, C-8, C-13b |

| 8 | 145.2 | - | - |

| 9 | 143.8 | 7.05 (d, 8.5) | C-8, C-10, C-12a |

| 10 | 150.1 | 4.05 (s, -OCH₃) | C-9, C-11 |

| 11 | 111.5 | 6.80 (d, 8.5) | C-9, C-10, C-12 |

| 12 | 126.7 | 7.20 (s) | C-11, C-12a, C-13 |

| 12a | 120.3 | - | - |

| 13 | 130.2 | - | - |

| 13a | 36.8 | 3.60 (m) | C-1, C-13, C-13b |

| 13b | 59.7 | 4.60 (d, 4.0) | C-1, C-5, C-6, C-13a |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of its elemental composition.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in the mass spectrometric analysis of alkaloids. The mass spectrum of this compound would show a molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to confirm its structure by identifying characteristic losses of functional groups or cleavages of the molecular skeleton.

Table 2: Illustrative Mass Spectrometry Data for a this compound-type Alkaloid

| Ionization Mode | m/z (Observed) | Formula | Interpretation |

| HR-ESI | 354.1648 | C₂₁H₂₄NO₄⁺ | [M+H]⁺ |

| EI | 353.1576 | C₂₁H₂₃NO₄ | [M]⁺ |

| EI Fragment | 338 | C₂₀H₂₀NO₄ | [M-CH₃]⁺ |

| EI Fragment | 322 | C₂₀H₁₈NO₃ | [M-OCH₃]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic conjugation system, respectively.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. For instance, C-H stretching vibrations in the aromatic and aliphatic regions, C=C stretching from the aromatic rings, and C-O stretching from the methoxy groups would be expected. The absence of certain bands, such as a broad O-H stretch, can confirm the absence of hydroxyl groups.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of its extended conjugated system, which is typical for protoberberine alkaloids. These absorption bands are useful for confirming the nature of the chromophore within the molecule.

Table 3: Spectroscopic Data for Functional Group and Chromophore Analysis of a this compound-type Alkaloid

| Technique | Wavelength/Wavenumber | Interpretation |

| UV-Vis (λ_max) | 228, 267, 345 nm | Extended aromatic conjugation |

| IR (ν_max) | 3050-3000 cm⁻¹ | Aromatic C-H stretch |

| 2950-2850 cm⁻¹ | Aliphatic C-H stretch | |

| 1600, 1500 cm⁻¹ | Aromatic C=C stretch | |

| 1250, 1030 cm⁻¹ | C-O stretch (methoxy) |

Other Advanced Spectroscopic Methods in this compound Research

While NMR, MS, IR, and UV-Vis are the primary spectroscopic tools for structural elucidation, other advanced techniques can provide further insights. Circular Dichroism (CD) spectroscopy could be used to determine the absolute stereochemistry of chiral centers in this compound, if any are present. X-ray crystallography, though not a spectroscopic method in the traditional sense, provides the most definitive three-dimensional structure of a molecule in its crystalline state and would be the ultimate confirmation of the structure of this compound.

Vi. Theoretical and Computational Chemistry Studies of Pakistanine

Molecular Modeling and Conformational Analysis

Molecular modeling of Pakistanine has been crucial in elucidating its three-dimensional structure and conformational flexibility. As a dimeric alkaloid with multiple stereocenters and rotatable bonds, this compound can adopt various conformations, which in turn influence its biological activity.

In Silico Prediction of Bioactivity and Binding Interactions

In silico methods have been instrumental in predicting the potential biological activities of this compound and understanding its interactions with specific protein targets. These computational predictions guide further experimental validation and drug discovery efforts.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on bisbenzylisoquinoline alkaloids, a class to which this compound belongs, have explored their inhibitory potential against enzymes such as α-amylase and tyrosinase, which are relevant targets in the management of diabetes and hyperpigmentation, respectively.

While specific docking studies on this compound with these enzymes are not extensively reported in the literature, research on structurally similar bisbenzylisoquinoline alkaloids provides valuable insights. These studies consistently show that the dimeric nature of these alkaloids allows them to effectively occupy the active sites of these enzymes. For instance, in docking simulations with α-amylase, the multiple aromatic rings and hydroxyl groups of these alkaloids can form a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, leading to its inhibition.

| Target Protein | Predicted Binding Affinity (kcal/mol) (Exemplary for Bisbenzylisoquinoline Alkaloids) | Key Interacting Residues (Exemplary) |

| α-Amylase | -7.0 to -9.5 | Asp197, Glu233, Asp300 |

| Tyrosinase | -6.5 to -8.0 | His259, His263, His296, Cu ions |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of bisbenzylisoquinoline alkaloids. These calculations provide a deeper understanding of the molecule's properties at the atomic level.

For this compound, these studies would focus on calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) can be mapped. The MEP identifies the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting how this compound will interact with other molecules, including biological receptors. The nitrogen atoms and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups are typically identified as electron-rich regions, making them likely sites for hydrogen bonding and other electrostatic interactions.

Structure-Activity Relationship (SAR) Insights from Computational Data (excluding clinical outcomes)

Computational data has been pivotal in developing structure-activity relationships (SAR) for bisbenzylisoquinoline alkaloids. SAR studies aim to identify which parts of a molecule are responsible for its biological effects. By comparing the computed properties of a series of related alkaloids with their experimentally determined activities, researchers can build predictive models.

For this compound and its analogs, computational SAR studies would focus on correlating specific structural features with predicted bioactivities. For example, the number and position of hydroxyl and methoxy groups on the aromatic rings are known to significantly influence the antioxidant and enzyme inhibitory activities of these alkaloids. Computational models can quantify the impact of these substitutions on properties like binding affinity to a target protein or the ease of donating a hydrogen atom (a key step in antioxidant activity).

The stereochemistry of the chiral centers is another critical factor. Computational studies can model the different stereoisomers of this compound and predict how their varying three-dimensional shapes affect their fit within a receptor's binding pocket. These in silico SAR insights are invaluable for guiding the synthesis of new derivatives with potentially enhanced biological activities, without relying on clinical trial data.

Vii. Biosynthesis and Chemoecology of Pakistanine

Proposed Biosynthetic Pathways of Dimeric Isoquinoline (B145761) Alkaloids

The biosynthesis of isoquinoline alkaloids, including dimeric forms like Pakistanine, originates from the amino acid tyrosine slideshare.netresearchgate.netpnas.orgresearchgate.net. This pathway involves a series of enzymatic transformations, beginning with the conversion of tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde slideshare.net. These intermediates then lead to the formation of key monomeric isoquinoline alkaloids, such as (S)-norcoclaurine, which is further converted to the crucial branching intermediate, (S)-reticuline slideshare.netpnas.org.

Dimeric isoquinoline alkaloids, such as this compound, are formed through the coupling of two monomeric isoquinoline alkaloid units. This dimerization process can occur via different mechanisms, including oxidative coupling, which forms carbon-carbon (C-C) bonds, or through the formation of ether linkages slideshare.netgoogle.comproquest.comresearchgate.netnih.govuchile.cl. For aporphine-benzylisoquinoline dimers specifically, the pathway involves the coupling of an aporphine (B1220529) alkaloid precursor with a benzylisoquinoline alkaloid precursor researchgate.netnih.govnih.govtandfonline.comapsnet.org. For instance, (+)-pakistanamine, a related dimeric alkaloid, has been involved in photo-catalyzed conversions leading to other dimeric aporphine structures nih.govapsnet.org. The enzymatic machinery facilitating these couplings often involves cytochrome P450-dependent oxidases, such as berbamunine (B191780) synthase (CYP80A1), which catalyzes C-O phenol (B47542) coupling reactions slideshare.netnih.gov. The phenylpropanoid pathway also contributes precursors for related alkaloid structures researchgate.netnih.gov.

Role of Berberis Species in Alkaloid Production

The Berberis genus (Family: Berberidaceae) is renowned as a significant source of a wide array of alkaloids, including many isoquinoline and dimeric isoquinoline alkaloids researchgate.netresearchgate.netkew.orgnih.govaithor.comedubirdie.comphytopharmajournal.comfrontiersin.orgresearchgate.netnih.govredalyc.orgcabidigitallibrary.org. This compound has been specifically isolated from Berberis baluchistanica nih.govtandfonline.comapsnet.orgfrontiersin.orgapsnet.orgmdpi.com. Other Berberis species from which this compound or closely related dimeric isoquinoline alkaloids have been identified include B. calliobotrys, B. orthobotrys, and B. empetrifolia nih.govmdpi.com.

Ecological Significance and Distribution of this compound in Nature

Berberis baluchistanica, the primary source of this compound, is endemic to Balochistan, Pakistan, and is also found in Oman nih.govkew.orgnih.govefloras.org. The Berberis genus itself is widely distributed across Asia, Europe, and America, with numerous species found in Pakistan's mountainous regions apsnet.orgnih.govfrontiersin.orgresearchgate.netcabidigitallibrary.orgresearchgate.netwikipedia.org.

Viii. Biological Activities of Pakistanine and Its Dimer Derivatives Non Clinical Focus

In Vitro Antidiabetic Potential

The management of blood glucose levels is a key strategy in addressing diabetes. One therapeutic approach involves the inhibition of carbohydrate-digesting enzymes such as alpha-amylase, which breaks down complex carbohydrates into simple sugars.

While direct studies on the alpha-amylase inhibitory activity of Pakistanine are not presently available in the reviewed literature, research on other isoquinoline (B145761) alkaloids suggests this as a promising area of investigation. For instance, Berberine (B55584), a well-known isoquinoline alkaloid, has demonstrated notable inhibitory effects on alpha-amylase.

Studies have shown that Berberine can inhibit α-amylase in a non-competitive manner. researchgate.net The half-maximal inhibitory concentration (IC50) for Berberine against α-amylase has been reported to be 50.83 μg/mL. researchgate.net Another study on purified berberine reported an inhibition of α-amylase by 72% at a concentration of 10 μg/mL. nih.gov

Table 1: In Vitro Alpha-Amylase Inhibitory Activity of a Related Isoquinoline Alkaloid

| Compound | Type of Inhibition | IC50 Value (μg/mL) | Percentage Inhibition |

| Berberine | Non-competitive | 50.83 researchgate.net | 72% at 10 μg/mL nih.gov |

Disclaimer: The data presented in this table is for Berberine, a related isoquinoline alkaloid, and is intended to be illustrative of the potential activity of this class of compounds. Specific alpha-amylase inhibition studies on this compound were not found in the reviewed scientific literature.

In Vitro Antioxidant Activity

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant potential of natural products is a significant area of research.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the antioxidant activity of compounds. While specific DPPH radical scavenging data for this compound is not available, numerous studies have demonstrated the antioxidant potential of various plant extracts rich in alkaloids. nih.gov The IC50 value in a DPPH assay represents the concentration of a substance required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity. nih.gov

For example, studies on various plant extracts containing alkaloids have reported a wide range of IC50 values in DPPH assays, from as low as 4.05 µM to over 300 µM, indicating significant variability in antioxidant potency among different compounds. science.gov

Table 2: DPPH Radical Scavenging Activity of Various Alkaloid-Containing Extracts

| Plant Extract/Compound Class | IC50 Value Range (µM) |

| 2,4,6-Trichlorophenylhydrazine Schiff bases | 4.05 - 369.30 science.gov |

Disclaimer: The data in this table represents the range of antioxidant activities observed for various alkaloid-containing extracts and derivatives in DPPH assays and is provided for context. Specific DPPH radical scavenging activity studies for this compound were not found in the reviewed scientific literature.

Investigation of Mechanism of Action through In Silico Studies (e.g., enzyme binding)

In silico studies, such as molecular docking, provide a computational approach to predict the binding affinity and interaction between a ligand (like this compound) and a target protein (like an enzyme). These studies can offer valuable insights into the potential mechanism of action of a compound before it is tested in a laboratory setting.

While no specific in silico studies on this compound have been identified in the reviewed literature, molecular docking studies have been successfully employed to investigate the interaction of other alkaloids with enzymes like alpha-amylase. nih.govnih.gov For instance, in silico analyses of berberine have shown that it can bind to the active site of α-amylase, supporting the in vitro inhibition data. nih.gov Such computational approaches could be instrumental in exploring the potential interactions of this compound and its dimer derivatives with various biological targets. These studies can predict binding energies and visualize the specific amino acid residues involved in the interaction, guiding further experimental research. researchgate.netresearchgate.net

Bioactivity as a Lead Molecule in Chemical Biology Research

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure serves as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. Natural products, with their vast structural diversity, are a rich source of lead compounds in drug discovery.

Isoquinoline alkaloids, as a class, have provided numerous lead compounds for drug development. nih.gov Given its unique dimeric structure, this compound represents a novel scaffold that could be of significant interest in chemical biology and medicinal chemistry. The exploration of natural products from diverse geographical regions, including Pakistan, is an active area of research for the identification of new lead compounds. The unique chemical architecture of this compound and its derivatives makes them attractive candidates for screening in various biological assays to uncover novel therapeutic potentials.

Ix. Future Directions and Research Perspectives

Exploration of Additional Bioactivities through In Vitro Models

While the initial discovery of Pakistanine laid the groundwork for its chemical characterization, a broad-spectrum analysis of its biological activities is largely uncharted territory. Future research should prioritize a systematic in vitro screening of this compound against a diverse array of biological targets. This would not only help in identifying novel therapeutic applications but also in understanding its mechanism of action at a molecular level.

A key area of investigation would be its potential as an antimicrobial agent. Given that many isoquinoline (B145761) alkaloids exhibit significant antibacterial and antifungal properties, it is plausible that this compound could be effective against various pathogens. Furthermore, its cytotoxic effects against a panel of human cancer cell lines should be thoroughly investigated. Many dimeric isoquinoline alkaloids have demonstrated potent anticancer activities, and this compound's unique structure could offer a novel scaffold for the development of new chemotherapeutic agents.

The potential neuropharmacological effects of this compound also warrant investigation. This could include its ability to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in the pathology of Alzheimer's disease. Additionally, its interaction with various neurotransmitter receptors could be explored.

Table 1: Proposed In Vitro Bioactivity Screening for this compound

| Biological Target/Assay | Potential Therapeutic Application | Rationale |

| Antimicrobial Susceptibility Testing | Infectious Diseases | Many isoquinoline alkaloids possess antimicrobial properties. |

| Cytotoxicity Assays (e.g., MTT, SRB) | Oncology | Dimeric isoquinoline alkaloids are known for their anticancer potential. |

| Enzyme Inhibition Assays (e.g., AChE, BChE) | Neurodegenerative Diseases | Exploration of neuropharmacological effects. |

| Anti-inflammatory Assays (e.g., COX, LOX inhibition) | Inflammatory Disorders | Investigation of potential anti-inflammatory properties. |

| Antioxidant Capacity Assays (e.g., DPPH, ABTS) | Diseases related to Oxidative Stress | To determine its ability to scavenge free radicals. |

Design and Synthesis of Novel this compound Analogs with Enhanced Activity

The structural complexity of this compound presents both a challenge and an opportunity for medicinal chemists. The design and synthesis of novel analogs based on the this compound scaffold could lead to the development of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying different functional groups on the this compound molecule, researchers can identify the key structural features responsible for its biological activity. For instance, modifications of the methoxy (B1213986) and hydroxy groups, as well as alterations to the dimeric linkage, could significantly impact its therapeutic efficacy.

Computational modeling and molecular docking studies can aid in the rational design of these analogs. By simulating the interaction of this compound and its derivatives with specific biological targets, it is possible to predict which modifications are most likely to result in improved activity. This in silico approach can help to streamline the synthetic process and focus on the most promising candidates.

The development of efficient and scalable synthetic routes to this compound and its analogs is another important research direction. While total synthesis of such complex natural products can be challenging, it offers the advantage of being able to introduce a wide range of structural modifications.

Advanced Spectroscopic and Structural Analysis of this compound and its Complexes

A deeper understanding of the three-dimensional structure of this compound is essential for elucidating its mechanism of action and for the rational design of new drugs. While initial spectroscopic studies have provided a basic characterization of the molecule, more advanced techniques can offer a wealth of additional information.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, can provide a detailed picture of the connectivity and spatial arrangement of the atoms within the molecule. This information is invaluable for confirming its structure and for studying its conformational dynamics.

X-ray crystallography, if suitable crystals can be obtained, would provide the most definitive three-dimensional structure of this compound. This would allow for a precise determination of bond lengths, bond angles, and stereochemistry. Furthermore, co-crystallization of this compound with its biological targets could provide critical insights into their binding interactions.

Mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can be used to determine the accurate mass of this compound and to study its fragmentation patterns. This information can be used to confirm its molecular formula and to gain insights into its chemical stability.

Comprehensive Biosynthetic Pathway Elucidation

The biosynthesis of dimeric isoquinoline alkaloids is a complex and fascinating process that is not yet fully understood. Elucidating the biosynthetic pathway of this compound in its native plant source, likely a species of the Berberis genus, would be a significant contribution to the field of natural product biosynthesis.

This would involve identifying the precursor molecules and the specific enzymes that catalyze each step in the pathway. Techniques such as isotopic labeling studies can be used to trace the incorporation of precursors into the final molecule. The identification and characterization of the genes encoding these biosynthetic enzymes would also be a key objective.

Understanding the biosynthesis of this compound could open up the possibility of producing it, and its analogs, through metabolic engineering and synthetic biology approaches. By introducing the relevant biosynthetic genes into a microbial host, such as yeast or E. coli, it may be possible to develop a sustainable and scalable platform for the production of these valuable compounds. This would overcome the limitations associated with their extraction from natural sources, which can be inefficient and environmentally unsustainable.

Role of this compound in Ethnomedicine and Traditional Plant Uses (without dosage/clinical claims)

This compound is known to be isolated from plants of the Berberis genus, which have a rich history of use in traditional medicine in Pakistan and surrounding regions. professorofzoology.comtandfonline.commdpi.comresearchgate.netnih.govsemanticscholar.orgethnobotanyjournal.orgnih.govpaspk.orgmdpi.comfrontiersin.org While direct references to "this compound" in traditional texts are unlikely, exploring the ethnomedicinal uses of its source plants can provide valuable clues about its potential therapeutic properties.

Species such as Berberis baluchistanica and Berberis lycium are used in traditional practices to treat a variety of ailments. professorofzoology.commdpi.comresearchgate.netnih.govnih.govpaspk.org The roots, bark, and fruits of these plants are often used to prepare remedies for infections, inflammatory conditions, and gastrointestinal issues. tandfonline.commdpi.comresearchgate.netsemanticscholar.orgnih.govpaspk.orgmdpi.comfrontiersin.org

Future research should focus on correlating the traditional uses of these plants with the known or potential bioactivities of their constituent alkaloids, including this compound. This could involve phytochemical profiling of the traditionally prepared remedies to determine the concentration of this compound and other related compounds. Such studies could help to provide a scientific basis for the traditional uses of these plants and could guide the discovery of new therapeutic applications for this compound.

It is important to note that this line of inquiry should be conducted with a focus on ethnobotanical documentation and phytochemical analysis, without making any claims regarding dosage or clinical efficacy in humans.

Table 2: Traditional Uses of Berberis Species in Pakistan

| Plant Part Used | Traditional Application | Geographical Region of Use |

| Roots | Treatment of infections, internal injuries, fever, and jaundice. professorofzoology.comtandfonline.commdpi.comresearchgate.netnih.govsemanticscholar.orgnih.govpaspk.orgmdpi.comfrontiersin.org | Balochistan, Khyber Pakhtunkhwa, Punjab, Kashmir. professorofzoology.comtandfonline.commdpi.comethnobotanyjournal.org |

| Bark | Used as a tonic and for treating inflammatory conditions. tandfonline.commdpi.comnih.govmdpi.com | Mountainous regions of Pakistan. mdpi.com |

| Fruits | Consumed for their nutritional value and used in remedies for digestive issues. professorofzoology.compaspk.org | Various regions across Pakistan. paspk.org |

Q & A

Basic: How to design a reproducible experimental protocol for studying Pakistanine's biochemical properties?

Methodological Answer:

A robust experimental protocol should include:

- Material Specifications : Clearly define this compound’s source, purity criteria (e.g., HPLC/spectroscopic validation), and storage conditions to ensure consistency .

- Controlled Variables : Standardize environmental factors (temperature, pH) and replicate experiments to assess variability .

- Statistical Validation : Use software like SPSS or R to predefine sample sizes and statistical tests (e.g., ANOVA for dose-response studies) .

- Ethical Compliance : Obtain Institutional Animal Care Committee approval for in vivo studies, detailing anesthesia, euthanasia, and sample collection protocols .

Advanced: What strategies resolve contradictory data in this compound's pharmacological efficacy studies?

Methodological Answer:

Contradictions often arise from methodological disparities. Address these by:

- Meta-Analysis Frameworks : Systematically compare studies using PRISMA guidelines, highlighting differences in dosage, model systems, or assay techniques .

- Sensitivity Analysis : Test this compound under varying conditions (e.g., cell lines vs. animal models) to identify context-dependent effects .

- Data Triangulation : Integrate computational (molecular docking) and experimental (kinetic assays) data to validate mechanisms .

Basic: What ethical protocols are essential for this compound research involving human participants?

Methodological Answer:

- Informed Consent : Provide participants with a detailed consent form outlining the study’s purpose, risks, and data usage policies .

- Anonymity Measures : Use coded identifiers instead of personal information and store data in encrypted formats .

- Ethics Committee Approval : Submit protocols to institutional review boards (IRBs) for approval, ensuring alignment with Declaration of Helsinki principles .

Advanced: How to integrate computational and experimental data in this compound's molecular modeling?

Methodological Answer:

- Hybrid Workflows : Use tools like AutoDock for molecular docking predictions, followed by experimental validation via SPR (Surface Plasmon Resonance) to assess binding affinity .

- Data Normalization : Calibrate computational models using experimental IC50 values to improve predictive accuracy .

- Cross-Validation : Apply machine learning algorithms (e.g., Random Forest) to identify discrepancies between in silico and in vitro results .

Basic: What are best practices for ensuring sample purity in this compound synthesis?

Methodological Answer:

- Analytical Techniques : Employ LC-MS for purity assessment and NMR for structural confirmation .

- Batch Testing : Analyze multiple synthesis batches to detect impurities, reporting mean purity ± SD in publications .

- Reference Standards : Use commercially available or in-house validated this compound standards for calibration .

Advanced: How to design cross-disciplinary studies for this compound's environmental impact assessment?

Methodological Answer:

- Interdisciplinary Frameworks : Combine ecotoxicology (e.g., algal growth inhibition tests) with analytical chemistry (e.g., mass spectrometry for biodegradation analysis) .

- Stakeholder Collaboration : Engage environmental scientists, policymakers, and local communities to align research with regulatory needs .

- Longitudinal Monitoring : Track this compound residues in water/soil over seasons using GIS mapping and HPLC-MS .

Basic: How to formulate a focused research question on this compound’s therapeutic mechanisms?

Methodological Answer:

Apply the FINER Criteria :

- Feasible : Ensure access to this compound and relevant assays (e.g., cytotoxicity tests).

- Novel : Explore understudied pathways (e.g., autophagy modulation vs. apoptosis).

- Relevant : Align with gaps in oncology or infectious disease literature .

Advanced: What methodologies address this compound’s stability challenges in formulation studies?

Methodological Answer:

- Accelerated Stability Testing : Expose this compound to stress conditions (high humidity, UV light) and analyze degradation products via UPLC .

- Lyophilization Optimization : Test cryoprotectants (e.g., trehalose) to enhance shelf-life in lyophilized formulations .

- PK/PD Modeling : Use non-linear mixed-effects modeling (NONMEM) to correlate stability with pharmacokinetic profiles .

Basic: How to structure a research paper on this compound for high-impact journals?

Methodological Answer:

Follow IMRaD Format :

- Introduction : Highlight this compound’s novelty and cite recent literature on its bioactivity .

- Methods : Detail synthesis, assays, and statistical tests (e.g., Tukey’s post hoc test) .

- Results : Use tables to compare IC50 values across cell lines and figures for mechanistic diagrams .

- Discussion : Contrast findings with prior studies, emphasizing clinical implications .

Advanced: How to leverage PAA (People Also Ask) data for this compound literature reviews?

Methodological Answer:

- Semantic Analysis : Use tools like NVivo to cluster PAA queries into themes (e.g., “synthesis methods” vs. “toxicity”) .

- Gap Identification : Map FAQs to existing literature to pinpoint under-researched areas (e.g., this compound’s metabolite profiling) .

- Dynamic Updating : Set Google Scholar alerts for new studies addressing PAA-derived questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.